N~2~-(4-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N2-(4-chloro-2-methylphenyl)-N1,N1-dimethyl-N2-(methylsulfonyl)glycinamide involves complex chemical reactions, often starting from simple precursors. A notable example is the formation of spiro-Meisenheimer adducts from related compounds, showcasing the intricate steps involved in synthesizing complex molecules from simpler ones (Macháček, Hassanien, & Štěrba, 1986).
Molecular Structure Analysis
The molecular structure of compounds like N2-(4-chloro-2-methylphenyl)-N1,N1-dimethyl-N2-(methylsulfonyl)glycinamide can be complex, with steric hindrance playing a significant role in their reactivity and physical properties. For instance, the analysis of sterically hindered isomeric forms of similar compounds reveals detailed information about their molecular and electronic structure (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
properties
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-9-7-10(13)5-6-11(9)15(19(4,17)18)8-12(16)14(2)3/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESBQVODNLPOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)N(C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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